molecular formula C10H9F3O B2354623 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane CAS No. 62826-31-7

2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane

Cat. No.: B2354623
CAS No.: 62826-31-7
M. Wt: 202.176
InChI Key: MMFCMICIKUOWGM-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane typically involves the reaction of 2-(trifluoromethyl)benzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation of the benzyl alcohol to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the compound.

    Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane involves the interaction of the oxirane ring with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzyl alcohol: A precursor in the synthesis of 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane.

    2-(Trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group attached to a phenyl ring, used in different applications.

    2-(Trifluoromethyl)phenylmethanol: Similar structure but lacks the oxirane ring.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-4-2-1-3-7(9)5-8-6-14-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCMICIKUOWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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